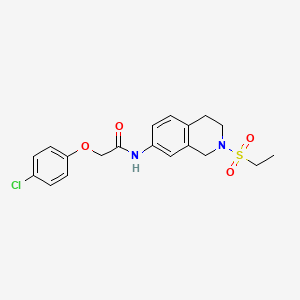
2-(4-chlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative that exhibits notable biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes:
- Chlorophenoxy group : Known for enhancing biological activity due to its electron-withdrawing properties.
- Tetrahydroisoquinoline moiety : Associated with various pharmacological effects, including neuroprotective and anticancer activities.
- Ethylsulfonyl group : This functional group may contribute to the compound's solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of tetrahydroisoquinoline have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by targeting specific signaling pathways associated with tumor growth.
- Case Study : In a study involving A549 human lung adenocarcinoma cells, compounds with similar structures demonstrated significant cytotoxicity, reducing cell viability to 64% at specific concentrations compared to control groups treated with standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that tetrahydroisoquinoline derivatives exhibit activity against multidrug-resistant pathogens.
- Testing Against Pathogens : Compounds were screened against strains such as Klebsiella pneumoniae and Staphylococcus aureus, showing varying degrees of inhibition. The results indicate that modifications in the structure can enhance antimicrobial efficacy .
Neuroprotective Effects
There is emerging evidence that tetrahydroisoquinoline derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Mechanism : These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Data Table: Biological Activity Overview
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-27(24,25)22-10-9-14-3-6-17(11-15(14)12-22)21-19(23)13-26-18-7-4-16(20)5-8-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKBUERZSIVVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














